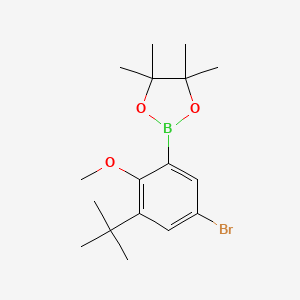![molecular formula C19H16N2O3 B14017625 2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- CAS No. 82896-78-4](/img/structure/B14017625.png)
2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- is a complex organic compound with the molecular formula C19H16N2O3 It is known for its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group and a diazenyl group linked to a dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- typically involves a multi-step process. One common method includes the diazotization of 3,4-dimethylaniline followed by coupling with 2-naphthol. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce substituted anilines.
科学研究应用
2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo bioreductive activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and induction of cell death.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the diazenyl and dimethylphenyl groups.
4-Aminonaphthalene-2-carboxylic acid: Contains an amino group instead of the diazenyl linkage.
3-Hydroxy-2-naphthoic acid: Lacks the diazenyl and dimethylphenyl groups but has a similar naphthalene core.
Uniqueness
2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diazenyl group linked to a dimethylphenyl ring differentiates it from other naphthalene derivatives, making it valuable for specialized applications.
属性
CAS 编号 |
82896-78-4 |
|---|---|
分子式 |
C19H16N2O3 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
4-[(3,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16N2O3/c1-11-7-8-14(9-12(11)2)20-21-17-15-6-4-3-5-13(15)10-16(18(17)22)19(23)24/h3-10,22H,1-2H3,(H,23,24) |
InChI 键 |
MJNILCMODKARFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
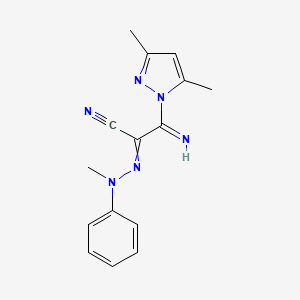
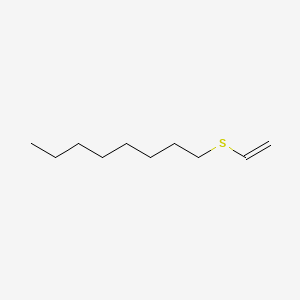
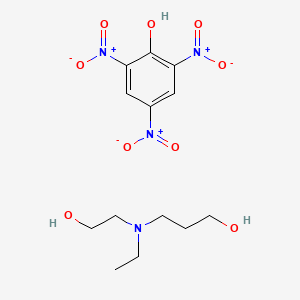
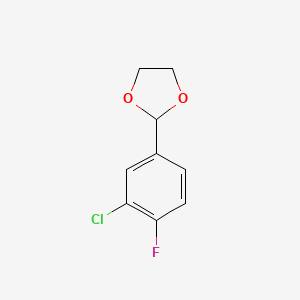
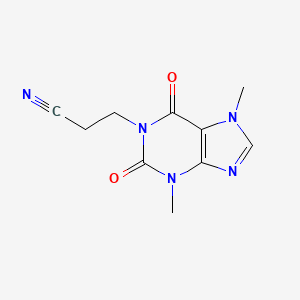
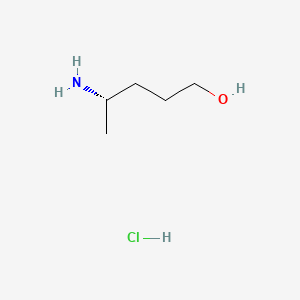
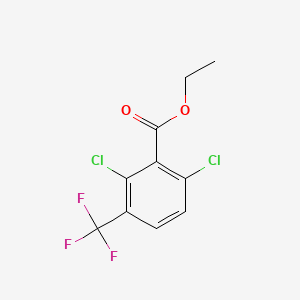

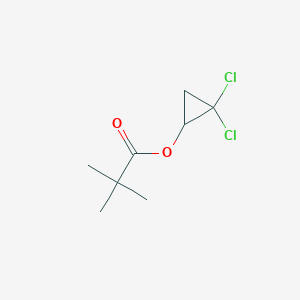
![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

